Crystal Structure Bond Length Comparison: S–N and C–S Bond Contraction with Electron-Withdrawing Halogen Substituents
Single-crystal X-ray diffraction analysis reveals that the S–N and C–S bond lengths in 4-bromobenzenesulfonamide are contracted relative to 4-methylbenzenesulfonamide (tosylamide) and 4-aminobenzenesulfonamide (sulfanilamide), consistent with the electron-withdrawing nature of the bromine substituent. In contrast, the S–O bond distances remain largely unaffected across the series [1].
| Evidence Dimension | S–N and C–S bond lengths (X-ray crystallography) |
|---|---|
| Target Compound Data | S–N and C–S bond lengths decreased relative to electron-donating para-substituents; S–O distances unchanged |
| Comparator Or Baseline | 4-CH3 (tosylamide): longer S–N and C–S bonds; 4-NH2 (sulfanilamide): longer S–N and C–S bonds; 4-Cl and 4-F analogs: similar contraction |
| Quantified Difference | Qualitative trend: bond contraction proportional to electron-withdrawing strength (Br ≈ Cl > F > H ≈ CH3 > NH2) |
| Conditions | Single-crystal X-ray diffraction; monoclinic P21/n space group; a=6.5660(10) Å, b=16.4630(10) Å, c=7.6900(10) Å, β=92.760(10)° for 4-Br analog [1] |
Why This Matters
Bond length contraction alters molecular geometry and intermolecular hydrogen-bonding capacity, directly impacting crystal packing, melting point, and solubility—key parameters for solid-form selection in material science and pharmaceutical formulation development.
- [1] Gowda BT, Jyothi K, Kožíšek J, Fuess H. Crystal Structure Studies on p-Substitutedbenzenesulphonamides 4-X-C6H4SO2NH2 (X = CH3, NH2, F, Cl or Br). Z Naturforsch A. 2003;58(11):656-660. doi:10.1515/zna-2003-1110 View Source
